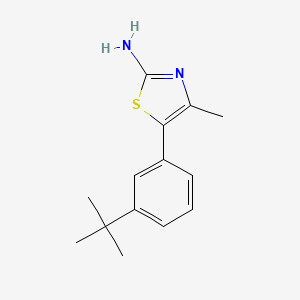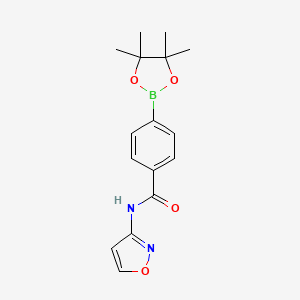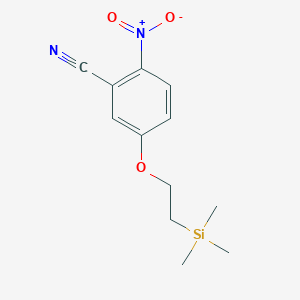
2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile: is an organic compound with the molecular formula C12H16N2O3Si It is a derivative of benzonitrile, characterized by the presence of a nitro group and a trimethylsilylethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile typically involves the nitration of 5-(2-trimethylsilylethoxy)benzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of ionic liquids as solvents and catalysts can enhance the efficiency of the nitration process, reducing the need for hazardous reagents and simplifying the separation of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Reduction: The nitro group in 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Substitution: The trimethylsilylethoxy group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Oxidation: The compound can be oxidized under strong oxidizing conditions to form corresponding nitroso or nitro derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Reduction: 2-Amino-5-(2-trimethylsilylethoxy)benzonitrile.
Substitution: Various substituted benzonitrile derivatives.
Oxidation: Corresponding nitroso or nitro derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Research into its biological properties is ongoing.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trimethylsilylethoxy group can undergo hydrolysis or substitution reactions. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Comparación Con Compuestos Similares
2-Nitrobenzonitrile: Lacks the trimethylsilylethoxy group, making it less versatile in certain synthetic applications.
5-(2-Trimethylsilylethoxy)benzonitrile: Lacks the nitro group, reducing its reactivity in redox reactions.
2-Amino-5-(2-trimethylsilylethoxy)benzonitrile: A reduced form of the compound with different chemical properties.
Uniqueness: 2-Nitro-5-(2-trimethylsilylethoxy)benzonitrile is unique due to the presence of both nitro and trimethylsilylethoxy groups. This combination of functional groups provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H16N2O3Si |
|---|---|
Peso molecular |
264.35 g/mol |
Nombre IUPAC |
2-nitro-5-(2-trimethylsilylethoxy)benzonitrile |
InChI |
InChI=1S/C12H16N2O3Si/c1-18(2,3)7-6-17-11-4-5-12(14(15)16)10(8-11)9-13/h4-5,8H,6-7H2,1-3H3 |
Clave InChI |
IOWBPXZGCAGHJO-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)CCOC1=CC(=C(C=C1)[N+](=O)[O-])C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



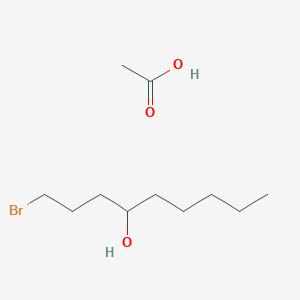

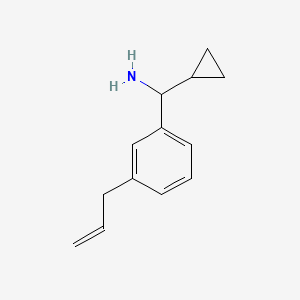

![Tert-butyl 2-[cyclohexyl-(2,2,2-trifluoroacetyl)amino]-4-(4-methylpiperazin-1-yl)benzoate](/img/structure/B13877002.png)

![4-[5-(methylamino)-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13877016.png)

![4-chloro-N-[2-(diethylamino)ethyl]pyridine-2-carboxamide](/img/structure/B13877043.png)
